![molecular formula C7H10O B143340 2-Cyclohepten-1-one CAS No. 1121-66-0](/img/structure/B143340.png)
2-Cyclohepten-1-one
Overview
Description
2-Cyclohepten-1-one is an α,β-enone . It reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone .
Synthesis Analysis
The synthesis of 2-Cyclohepten-1-one is not well-documented in the available literature. More research is needed to provide a comprehensive synthesis analysis .Molecular Structure Analysis
The molecular structure of 2-Cyclohepten-1-one can be represented as a 2D Mol file or as a computed 3D SD file . More detailed information about its molecular structure can be found in databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
2-Cyclohepten-1-one is known to undergo regioselective reactions with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts .Physical And Chemical Properties Analysis
2-Cyclohepten-1-one has a molecular weight of 110.15 g/mol . It is a liquid at room temperature with a density of 0.988 g/mL at 25 °C .Scientific Research Applications
Synthesis of Perhydroazulene Terpenoids
2-Cyclohepten-1-one: serves as a key intermediate in the synthesis of perhydroazulene terpenoids . These terpenoids are significant due to their presence in natural products and potential therapeutic properties. The compound’s reactivity allows for the construction of complex molecular architectures found in these natural substances.
Regioselective Allylation
The compound exhibits regioselective reactions with allyl indium reagents in the presence of TMSCl . This reaction is valuable for creating new carbon-carbon bonds in a controlled manner, which is a fundamental step in organic synthesis, particularly in the construction of cyclic compounds with potential pharmacological activities.
Enantioselective Synthesis
2-Cyclohepten-1-one: reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to produce (S)-3-butylcycloheptanone . This enantioselective synthesis is crucial for creating substances with specific chirality, a key aspect in the pharmaceutical industry for the production of enantiomerically pure drugs.
Electrophile in Addition Reactions
As an α,β-enone, 2-Cyclohepten-1-one is a multifunctional electrophile suitable for various addition reactions . These reactions are essential in organic chemistry for introducing new functional groups and expanding the complexity of molecules, which can lead to the discovery of new drugs and materials.
Chromatographic Analysis
2-Cyclohepten-1-one: can be separated using chromatographic techniques, such as HPLC, due to its distinct chemical properties . This application is important in analytical chemistry for the purification and identification of compounds, as well as in quality control processes in pharmaceutical manufacturing.
Mechanism of Action
Target of Action
2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone
Mode of Action
The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that 2-Cyclohepten-1-one can form covalent bonds with its targets, leading to changes in their structure and function.
Pharmacokinetics
Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of 2-Cyclohepten-1-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohept-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRDVTWUYLPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149916 | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohepten-1-one | |
CAS RN |
1121-66-0 | |
Record name | 2-Cyclohepten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohept-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohepten-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohept-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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